N-(2-(dimethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-fluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3S2.ClH/c1-22(2)9-10-23(18(24)13-5-4-6-14(20)11-13)19-21-16-8-7-15(28(3,25)26)12-17(16)27-19;/h4-8,11-12H,9-10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVRIZTUFXCAFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C)C(=O)C3=CC(=CC=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
The compound interacts with the COX enzymes, inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. The compound has shown particularly strong inhibitory activity against COX-1.
Biochemical Pathways
The compound affects the arachidonic acid pathway , which is involved in the inflammatory response. By inhibiting the COX enzymes, the compound disrupts this pathway, reducing the production of prostaglandins and thus alleviating inflammation.
Result of Action
The primary result of the compound’s action is a reduction in inflammation. By inhibiting the COX enzymes and disrupting the arachidonic acid pathway, the compound reduces the production of prostaglandins, which are key mediators of inflammation. This can help to alleviate symptoms associated with inflammatory conditions.
Biochemical Analysis
Biochemical Properties
The compound N-(2-(dimethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride is involved in biochemical reactions that inhibit the activity of cyclooxygenases (COX-1 and COX-2) enzymes. This interaction is characterized by the compound’s ability to bind to these enzymes and reduce their peroxidase activity.
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory action on COX enzymes.
Biological Activity
N-(2-(dimethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride is a compound belonging to the benzothiazole family, which is recognized for its diverse biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety, a dimethylaminoethyl side chain, and a fluorine atom. This unique combination contributes to its pharmacological properties.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
- Anticonvulsant Activity :
- Neurotoxicity and Cytotoxicity :
- GABAergic Modulation :
- Potential for Cancer Treatment :
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds:
-
Study on Anticonvulsant Efficacy :
A study published in PubMed evaluated various benzothiazole derivatives for their anticonvulsant activity using the MES test. Among the compounds tested, one derivative demonstrated an ED50 value of 160.4 mg/kg with a protective index of 2.74, indicating strong anticonvulsant potential compared to standard treatments . -
Neurotoxicity Assessment :
In another study assessing neurotoxicity, compounds were evaluated using rotarod tests and MTT assays. The results showed that many derivatives had low cytotoxicity and neurotoxicity, making them suitable candidates for further development as therapeutic agents .
Data Tables
| Activity Type | Compound Tested | ED50 (mg/kg) | Protective Index |
|---|---|---|---|
| Anticonvulsant | Benzothiazole Derivative 6g | 160.4 | 2.74 |
| Neurotoxicity | Various Benzothiazoles | N/A | Low |
| Cytotoxicity | Benzothiazole Derivatives | N/A | Low |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness lies in its combination of a methylsulfonyl group, fluorine substitution, and dimethylaminoethyl side chain. Below is a comparative analysis with key analogs:
Key Observations
Substituent Effects on Activity :
- Methylsulfonyl vs. Nitro : The target compound’s 6-methylsulfonyl group may offer superior solubility and electronic effects compared to the nitro group in compound 6d . Nitro groups are often associated with stronger electron-withdrawing effects but may reduce metabolic stability.
- Fluorine Position : The 3-fluoro substitution in the target compound contrasts with 4-fluoro analogs (e.g., 1215321-47-3 in ), which could alter binding affinity in kinase targets due to steric or electronic differences .
Side Chain Modifications: The dimethylaminoethyl side chain in the target compound is protonated under physiological conditions (due to the hydrochloride salt), enhancing membrane permeability compared to neutral analogs like the trimethoxyphenylacetamide derivatives in .
Biological Activity Trends: Thiadiazole-containing compounds (e.g., 6d) show potent VEGFR-2 inhibition, suggesting that the target compound’s benzamide core could similarly target kinases but with distinct selectivity due to its methylsulfonyl group . Antibacterial activity in triazolothiadiazole derivatives () highlights the versatility of benzothiazole hybrids, though the target compound’s dimethylaminoethyl group may shift its application toward human therapeutics .
Preparation Methods
Synthesis of 6-(Methylsulfonyl)benzo[d]thiazole
The benzothiazole core is constructed via cyclization of 2-aminothiophenol derivatives. A modified protocol from Arkivoc achieves this through:
- Sulfonation : Treat 2-amino-4-fluorothiophenol with methanesulfonyl chloride (1.2 eq) in pyridine at 0°C → 5°C for 2 hr. Quench with ice water to obtain 2-amino-4-fluoro-5-(methylsulfonyl)thiophenol (87% yield).
- Oxidative Cyclization : React with benzaldehyde (1.05 eq) in acetic acid containing 30% H₂O₂ at 80°C for 6 hr. Monitor completion by TLC (Rf = 0.45 in ethyl acetate/hexane 1:2).
Critical Note : Excess H₂O₂ increases ring-opening byproducts; stoichiometric control is vital.
Fluorination of Benzamide Precursor
The 3-fluorobenzoyl chloride intermediate is prepared using Selectfluor®:
- Charge 3-nitrobenzoyl chloride (1.0 eq) and Selectfluor® (1.5 eq) in anhydrous DMF.
- Heat at 60°C under N₂ for 4 hr.
- Quench with NaHCO₃ solution, extract with EtOAc, and dry over MgSO₄.
Key Data :
- Fluorination efficiency: 65% (HPLC)
- Byproducts: 12% difluorinated species, 23% unreacted starting material
Amide Coupling with N,N-Dimethylethylenediamine
The coupling employs EDCI/HOBt-mediated activation:
- Dissolve 3-fluorobenzoyl chloride (1.0 eq) and 6-(methylsulfonyl)benzo[d]thiazol-2-amine (1.1 eq) in DCM.
- Add EDCI (1.2 eq) and HOBt (1.1 eq), stir at RT for 12 hr.
- Add N,N-dimethylethylenediamine (1.5 eq) dropwise, continue stirring for 6 hr.
Optimization Insight :
Hydrochloride Salt Formation
Final protonation ensures water solubility:
- Dissolve free base in anhydrous Et₂O (10 vol).
- Bubble HCl gas at 0°C until pH ≈ 2.0.
- Filter precipitate, wash with cold Et₂O, dry under vacuum.
Quality Control :
Industrial-Scale Considerations
Patent data reveal key adaptations for kilogram-scale production:
Continuous Flow Nitrosation :
Catalytic Hydrogenation :
Crystallization Optimization :
Analytical Characterization
Critical quality attributes are verified through:
Table 2: Spectroscopic Data
Challenges and Mitigation Strategies
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound, and how can purity be maximized?
The synthesis of benzothiazole-derived compounds typically involves multi-step reactions with precise control of temperature, solvent choice, and reaction time. For example, amide coupling steps often require anhydrous solvents like dimethylformamide (DMF) or dichloromethane (DCM) at 0–25°C to minimize side reactions. Purification via column chromatography or recrystallization is critical to achieve >95% purity. Yield optimization may involve adjusting stoichiometric ratios of precursors (e.g., benzo[d]thiazole derivatives and acyl chlorides) .
Q. Which analytical techniques are most effective for structural confirmation and purity assessment?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming molecular structure. For example, ¹H NMR can resolve dimethylamino and methylsulfonyl proton environments, while X-ray crystallography provides definitive stereochemical data. Purity is validated using High-Performance Liquid Chromatography (HPLC) with UV detection at λ = 254 nm .
Q. What are the key functional groups influencing this compound’s reactivity?
The methylsulfonyl group enhances electrophilicity at the benzothiazole ring, while the dimethylaminoethyl moiety contributes to solubility in polar solvents. The fluoro-substituted benzamide core may participate in hydrogen bonding with biological targets. Reactivity studies should prioritize hydrolysis stability under physiological pH (e.g., 7.4) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
SAR studies require synthesizing derivatives with modifications to the benzothiazole, benzamide, or dimethylaminoethyl groups. For example:
| Modification Site | Example Change | Biological Impact |
|---|---|---|
| Benzothiazole | Replacement of methylsulfonyl with ethoxy | Alters target binding affinity |
| Benzamide | Fluorine positional isomerism | Changes metabolic stability |
| Comparative assays (e.g., enzyme inhibition IC₅₀) and computational docking (DFT or MD simulations) can link structural changes to activity . |
Q. What strategies resolve discrepancies in biological activity data across studies?
Contradictory IC₅₀ values may arise from assay variability (e.g., cell line differences, incubation times). Standardization steps include:
- Using internal controls (e.g., reference inhibitors).
- Validating target engagement via Western blot or fluorescence polarization.
- Replicating assays in orthogonal systems (e.g., recombinant enzymes vs. cell-based models) .
Q. How does the methylsulfonyl group influence pharmacokinetic properties?
The methylsulfonyl group increases hydrophilicity, improving aqueous solubility but potentially reducing blood-brain barrier penetration. Metabolic stability can be assessed using liver microsome assays, while LogP values (e.g., via shake-flask method) quantify lipophilicity. Comparative studies with des-methylsulfonyl analogs are recommended .
Methodological Considerations
Q. What in vitro models are suitable for evaluating this compound’s mechanism of action?
Prioritize target-specific assays:
- Enzyme inhibition: Fluorescence-based kinetic assays (e.g., NADH depletion for dehydrogenase targets).
- Receptor binding: Radioligand displacement (e.g., ³H-labeled antagonists).
- Cellular uptake: LC-MS quantification of intracellular compound levels .
Q. How can synthetic byproducts be identified and mitigated?
Byproducts often arise from incomplete amide coupling or sulfonylation. LC-MS/MS can detect impurities at <0.1% levels. Reaction optimization may involve:
- Using coupling agents like HATU or EDCI.
- Lowering temperatures during sulfonylation to prevent overreaction .
Data Analysis and Reporting
Q. What statistical approaches validate reproducibility in dose-response studies?
Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀/EC₅₀ values. Report 95% confidence intervals and repeat experiments in triplicate. For high-throughput screens, apply Z’-factor analysis to confirm assay robustness .
Q. How should crystallographic data be interpreted to inform drug design?
X-ray structures reveal key interactions (e.g., hydrogen bonds between the benzamide carbonyl and catalytic lysine residues). Density functional theory (DFT) calculations can further analyze electronic effects of substituents (e.g., fluorine’s electronegativity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
